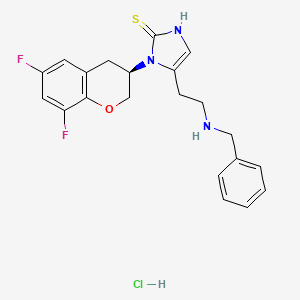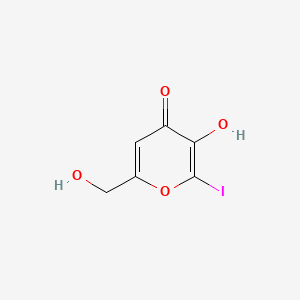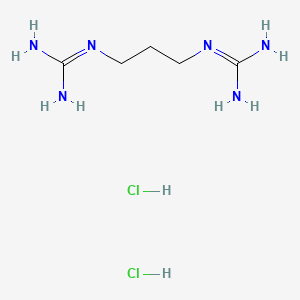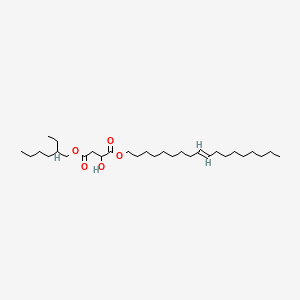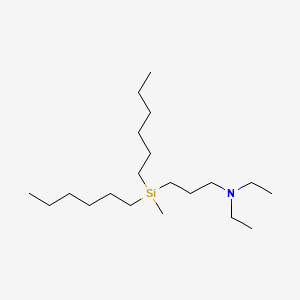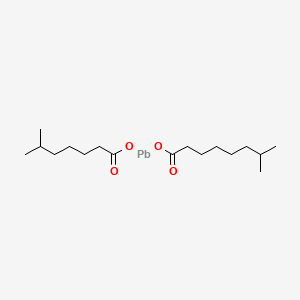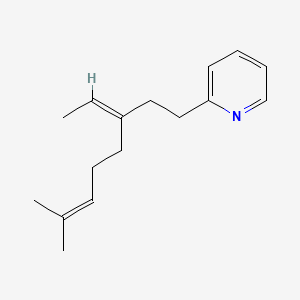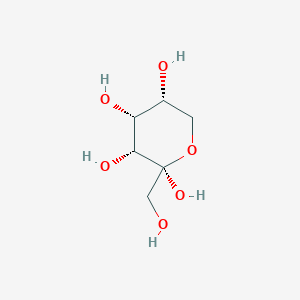
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is a chemical compound with the molecular formula C13H28O4. It is characterized by its complex structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol typically involves the reaction of isobutyl alcohol with ethylene oxide to form an intermediate, which is then further reacted with additional ethylene oxide units. The final step involves the introduction of a propanol group. The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of advanced distillation techniques helps in the separation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility properties.
Industry: The compound is used in the formulation of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of (2-(2-Isobutoxymethylethoxy)methylethoxy)propanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds, while the ether linkages provide flexibility and solubility in different solvents. These properties enable it to act as a solvent, reagent, or medium in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2-(2-Butoxymethylethoxy)methylethoxy)propanol
- (2-(2-Isopropoxymethylethoxy)methylethoxy)propanol
- (2-(2-Methoxymethylethoxy)methylethoxy)propanol
Uniqueness
(2-(2-Isobutoxymethylethoxy)methylethoxy)propanol is unique due to its specific combination of ether linkages and a hydroxyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring both solubility and reactivity.
Properties
CAS No. |
73467-20-6 |
|---|---|
Molecular Formula |
C13H28O4 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-[1-[3-(2-methylpropoxy)propoxy]propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C13H28O4/c1-12(2)10-15-7-5-8-16-11-13(3)17-9-4-6-14/h12-14H,4-11H2,1-3H3 |
InChI Key |
FHESORQXALNZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCOCC(C)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


